Ridaifen-B

Vue d'ensemble

Description

Synthesis Analysis

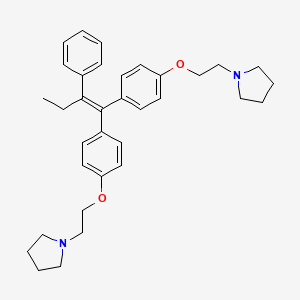

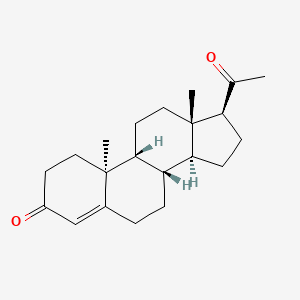

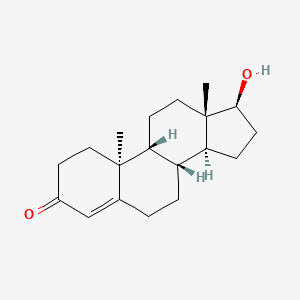

The synthesis of RID-B involves the use of tamoxifen as a base. The structural activity correlation of RID-B was examined, revealing that there was activity even without one of the phenyl groups (Ar3) in RID-B. It was found that two pyrrolidine side chains peculiar to RID-B are related to the action .Molecular Structure Analysis

The molecular formula of RID-B is C34H42N2O2 . The structure of RID-B is unique, with two pyrrolidine side chains being peculiar to RID-B .Chemical Reactions Analysis

RID-B induces cell death at a lower concentration than TAM, causing ER-independent apoptosis and autophagy . It has been found that analogs with shorter alkyl side chains induced autophagy, but analogs with certain lengths of alkyl side chains induced apoptosis .Applications De Recherche Scientifique

Cancer Treatment

- Summary of the Application : Ridaifen-B (RID-B) is an analog derived from tamoxifen (TAM), which is known for its antitumor effect by acting as an antagonist to the estrogen receptor (ER). However, TAM also induces apoptosis in cancer cells that do not have ER . RID-B has been found to induce cell death at a lower concentration than TAM, causing ER-independent apoptosis and autophagy .

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the sources I found. However, one of the studies mentioned the use of an Alexa Fluor 488 conjugate goat anti-rabbit IgG (Thermo Fisher Scientific) and an FV10i confocal microscope (Olympus, Tokyo, Japan) for some part of the experiment .

- Results or Outcomes : RID-B was found to induce apoptosis by causing mitochondrial injury. This injury induced mitochondria-selective autophagy, also known as mitophagy . It was revealed that this mitophagy is a defense mechanism against RID-B . The results suggest that autophagy was induced against apoptosis caused by mitochondrial dysfunction in RID-B, so the combination of an autophagy inhibitor and an anticancer drug can be effective for cancer treatment .

Therapeutics for Hyperlipidemia

- Summary of the Application : Ridaifen-B (RID-B) is being researched for its potential use in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood. It is a major risk factor for cardiovascular disease.

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the sources I found. However, the research involves the synthesis of Ridaifens using a three-component coupling reaction developed at Tokyo University of Science .

- Results or Outcomes : The research is still ongoing, and the outcomes are not yet fully known. However, the development of Ridaifen-B as a therapeutic for hyperlipidemia is expected .

Therapeutics for Leukemia

- Summary of the Application : Ridaifen-B (RID-B) is being researched for its potential use in the treatment of leukemia . Leukemia is a type of cancer of the blood or bone marrow characterized by an abnormal increase of immature white blood cells.

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the sources I found. However, the research involves the synthesis of Ridaifens using a three-component coupling reaction developed at Tokyo University of Science .

- Results or Outcomes : The research is still ongoing, and the outcomes are not yet fully known. However, the development of Ridaifen-B as a therapeutic for leukemia is expected .

Safety And Hazards

Precautions for safe handling of RID-B include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should only be used in areas with appropriate exhaust ventilation . RID-B should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Orientations Futures

The future directions of RID-B research could involve further exploration of its unique target, which is different from ER . The combination of an autophagy inhibitor and anticancer-drug can be effective for cancer treatment . Further studies are needed to clarify the relationship between autophagy, apoptosis, and the chemical structure of RID-B .

Propriétés

IUPAC Name |

1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQWCGJGUHJSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468369 | |

| Record name | Ridaifen-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ridaifen-B | |

CAS RN |

886465-70-9 | |

| Record name | Ridaifen-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ridaifen-B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

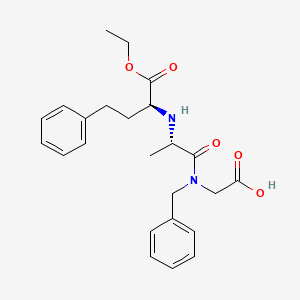

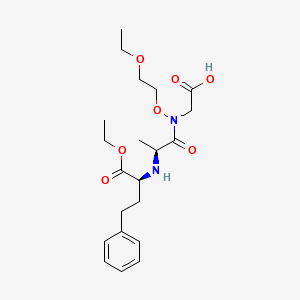

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)